molecular formula C10H9N5O3S B12925986 N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide CAS No. 122252-37-3

N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide

Cat. No.: B12925986
CAS No.: 122252-37-3
M. Wt: 279.28 g/mol
InChI Key: VYNVBYXEUNPOFO-UHFFFAOYSA-N
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Description

N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide is a sulfonylurea herbicide characterized by a 1,3,5-triazine core linked to a benzenesulfonamide group via a carbamoyl bridge. This compound belongs to the acetolactate synthase (ALS) inhibitor class, which disrupts branched-chain amino acid synthesis in plants, leading to weed control . Its structure serves as a scaffold for numerous derivatives optimized for herbicidal activity, selectivity, and environmental stability.

Key structural features include:

  • 1,3,5-Triazin-2-yl group: A heterocyclic ring providing sites for functional group substitutions to modulate activity.
  • Benzenesulfonamide moiety: Enhances binding to ALS enzymes and solubility.
  • Carbamoyl linker: Critical for maintaining molecular conformation and interaction with target enzymes.

This parent compound has inspired derivatives with substitutions on the triazine ring and benzene ring, tailoring properties for specific agricultural applications .

Properties

CAS No.

122252-37-3

Molecular Formula

C10H9N5O3S

Molecular Weight

279.28 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-(1,3,5-triazin-2-yl)urea

InChI

InChI=1S/C10H9N5O3S/c16-10(14-9-12-6-11-7-13-9)15-19(17,18)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14,15,16)

InChI Key

VYNVBYXEUNPOFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide typically involves the reaction of 1,3,5-triazine derivatives with benzenesulfonamide. One common method is the nucleophilic substitution reaction where the chloride ion of a triazine derivative is replaced with benzenesulfonamide in the presence of a base such as sodium carbonate . The reaction is often carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields . The process involves the use of a multimode reactor, which allows for efficient heating and mixing of reactants.

Chemical Reactions Analysis

Types of Reactions

N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from nucleophilic substitution reactions include various substituted triazine derivatives, depending on the nucleophile used .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The table below compares N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide with its structurally related sulfonylurea herbicides:

Compound Name Triazine Substituents Benzene Substituents Molecular Formula CAS No. Primary Use & Notes
This compound None (base structure) None (base structure) C₁₀H₈N₆O₃S Not specified Parent compound; ALS inhibitor
Tritosulfuron 4-Methoxy, 6-(trifluoromethyl) 2-(Trifluoromethyl) C₁₃H₉F₆N₅O₄S 142469-14-5 Controls dicot weeds in cereals/maize; requires adjuvants
Triasulfuron 4-Methoxy, 6-methyl 2-(2-Chloroethoxy) C₁₄H₁₆ClN₅O₅S 82097-50-5 Used in Logran herbicide (with terbutryn); targets broadleaf weeds
Prosulfuron 4-Methoxy, 6-methyl 2-(3,3,3-Trifluoropropyl) C₁₅H₁₆F₃N₅O₄S 94125-34-5 Mixed with adjuvants; effective in resistant weed management
Cinosulfuron 4,6-Dimethoxy 2-(2-Methoxyethoxy) C₁₅H₁₈N₄O₇S 94593-91-6 Rice-selective herbicide; moderate soil mobility
Herbicidal Efficacy
  • Tritosulfuron : Exhibits high potency against Galium aparine and other dicot weeds in cereals and maize. Its trifluoromethyl groups enhance lipophilicity, improving foliar absorption .
  • Triasulfuron : Synergistic with terbutryn in Logran, broadening weed control spectra. The chloroethoxy group increases systemic mobility .
  • Prosulfuron : The trifluoropropyl group confers resistance to metabolic degradation in weeds, extending residual activity .
Resistance Management

Derivatives like tritosulfuron and prosulfuron are combined with non-ALS inhibitors (e.g., synthetic auxins) to mitigate resistance development. This strategy leverages the parent compound’s high efficacy while introducing alternative modes of action .

Agricultural Use Cases

  • Cereals and Maize : Tritosulfuron and triasulfuron dominate due to their selectivity and low application rates (e.g., 714 g/kg in tritosulfuron WG formulations) .
  • Resistance Management : Prosulfuron’s trifluoropropyl group is less prone to weed resistance mutations, making it a sustainable choice .

Biological Activity

N-((1,3,5-Triazin-2-yl)carbamoyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H9N5O3S and is characterized by the presence of a triazine ring linked to a benzenesulfonamide moiety. This unique structure contributes to its biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activity. For instance, a study reported the synthesis of several benzenesulfonamide derivatives that showed significant cytotoxic effects against various cancer cell lines under hypoxic conditions. Notably, the compound exhibited IC50 values of 3.99 ± 0.21 µM against MDA-MB-468 (breast cancer) and 4.51 ± 0.24 µM against CCRF-CM (leukemia) cell lines .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)
12dMDA-MB-4683.99 ± 0.21
12dCCRF-CM4.51 ± 0.24
OtherVariousVaries

The mechanism of action involves cell cycle arrest in the G0-G1 and S phases and induction of apoptosis as indicated by increased levels of cleaved caspases 3 and 9 .

Enzyme Inhibition

The compound also demonstrates significant inhibition of human carbonic anhydrase (hCA), particularly hCA IX, which is associated with tumor progression. A predictive study utilizing artificial neural networks indicated that structural modifications in triazine-based sulfonamides could enhance their inhibitory activity against hCA II and hCA IX .

Table 2: Inhibition Potency Against Human Carbonic Anhydrase

CompoundEnzyme TargetInhibition Activity
AhCA IIModerate
BhCA IXHigh

Case Studies

  • Study on Breast Cancer : A specific derivative (12d) was tested for its anticancer properties against breast cancer cell lines and showed promising results in reducing cell viability and inducing apoptosis .
  • Enzyme Selectivity : Another study highlighted the selectivity of certain derivatives for hCA IX over hCA II, suggesting potential for targeted cancer therapies that minimize side effects associated with broader enzyme inhibition .

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